5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine
Overview
Description
5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine typically involves the following steps:
Bromination: Introduction of the bromine atom to the pyridine ring.
Methylation: Addition of methyl groups to the appropriate positions on the pyridine and piperidine rings.
Piperidine Ring Formation: Cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may target the bromine atom or the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated or reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Studies may explore the compound’s activity against various biological targets.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-2-(1-piperidinyl)-pyridine
- 3-Methyl-2-(3-methyl-1-piperidinyl)-pyridine
Uniqueness
The presence of both bromine and methyl groups, along with the piperidine ring, may confer unique chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMINRGYCHWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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